molecular formula C8F16 B13428532 Decafluorobis(trifluoromethyl)cyclohexane CAS No. 26637-68-3

Decafluorobis(trifluoromethyl)cyclohexane

Cat. No.: B13428532
CAS No.: 26637-68-3
M. Wt: 400.06 g/mol
InChI Key: HWJPHQNEWARZLH-UHFFFAOYSA-N
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Description

Decafluorobis(trifluoromethyl)cyclohexane is a highly fluorinated organic compound with the molecular formula C8F16. It is known for its unique chemical structure, which includes ten fluorine atoms and two trifluoromethyl groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decafluorobis(trifluoromethyl)cyclohexane can be synthesized through the thermal decomposition of hydrogen fluoride and caproic acid . The reaction involves heating the reactants to high temperatures, leading to the formation of the desired compound. The process requires careful control of reaction conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of hydrogen fluoride and caproic acid as starting materials remains a common approach, but the process is optimized for efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Decafluorobis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of advanced materials and chemical intermediates .

Scientific Research Applications

Decafluorobis(trifluoromethyl)cyclohexane has several scientific research applications:

Mechanism of Action

The mechanism by which decafluorobis(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound’s high fluorine content contributes to its stability and resistance to degradation. It can interact with various enzymes and receptors, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decafluorobis(trifluoromethyl)cyclohexane is unique due to its combination of a cyclohexane ring with ten fluorine atoms and two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industrial chemistry .

Properties

CAS No.

26637-68-3

Molecular Formula

C8F16

Molecular Weight

400.06 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane

InChI

InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14

InChI Key

HWJPHQNEWARZLH-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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